N-(1,3-benzodioxol-5-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Description
N-(1,3-Benzodioxol-5-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a synthetic small molecule characterized by a benzodioxol group linked via an acetamide bridge to a fused bicyclic system (cycloheptapyridazinone).
The synthesis of such compounds typically involves multi-step reactions, including condensation of benzodioxol-containing precursors with heterocyclic intermediates under reflux conditions, followed by purification via recrystallization or catalytic methods (e.g., Pd/C-mediated deprotection) .
Properties
Molecular Formula |
C18H19N3O4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C18H19N3O4/c22-17(19-13-6-7-15-16(9-13)25-11-24-15)10-21-18(23)8-12-4-2-1-3-5-14(12)20-21/h6-9H,1-5,10-11H2,(H,19,22) |
InChI Key |
XZFSXNVEGTZMGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Comparative Insights
Aromatic and Heterocyclic Moieties
- However, unlike 16a (which contains a pyrazole core), the cycloheptapyridazinone system in the target compound may confer distinct hydrogen-bonding interactions critical for target selectivity.
Acetamide Linkers
- The acetamide bridge is a common feature in 11p and the target compound. In 11p , this linker connects a benzodiazepine to a pyrimidopyrimidine group, enabling dual-target engagement (e.g., kinase and protease inhibition) . The target compound’s acetamide may similarly serve as a spacer to optimize binding pocket interactions.
Therapeutic Potential
- Compounds with benzodioxol groups (e.g., 16a) often exhibit anti-inflammatory or neuroprotective properties. The target compound’s pyridazinone moiety may further modulate oxidative stress pathways .
- The pyridazinone core in the target compound resembles 5a’s trioxo-pyrido[2,3-d]pyrimidine system, which is associated with antimicrobial activity via topoisomerase inhibition .
Research Findings and Limitations
- Structural Analysis : SHELX programs (e.g., SHELXL, SHELXD) are widely used for crystallographic refinement of such compounds, ensuring accurate structural determination .
- Gaps in Data : Direct bioactivity or pharmacokinetic data for the target compound are absent in the provided evidence. Comparative insights are inferred from structural analogs.
- Stereochemical Impact : As demonstrated by m, n, o , subtle stereochemical changes can drastically alter potency. Future studies should resolve the target compound’s configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
